molecular formula C14H10F13N B14282675 N,N-Dimethyl-4-(tridecafluorohexyl)aniline CAS No. 141822-33-5

N,N-Dimethyl-4-(tridecafluorohexyl)aniline

Katalognummer: B14282675
CAS-Nummer: 141822-33-5
Molekulargewicht: 439.21 g/mol
InChI-Schlüssel: NFDMREXGTSXTER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4-(tridecafluorohexyl)aniline: is an organic compound that belongs to the class of anilines. It features a dimethylamino group attached to a phenyl ring, which is further substituted with a tridecafluorohexyl group. This compound is known for its unique chemical properties due to the presence of both the electron-donating dimethylamino group and the electron-withdrawing tridecafluorohexyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(tridecafluorohexyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(tridecafluorohexyl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethyl-4-(tridecafluorohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4-(tridecafluorohexyl)aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various fluorinated organic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and surfactants.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4-(tridecafluorohexyl)aniline involves its interaction with molecular targets through its dimethylamino and tridecafluorohexyl groups. The electron-donating dimethylamino group enhances nucleophilicity, allowing the compound to participate in various nucleophilic substitution reactions. The electron-withdrawing tridecafluorohexyl group increases the compound’s stability and resistance to degradation, making it suitable for use in harsh chemical environments .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N,N-Dimethyl-4-(tridecafluorohexyl)aniline is unique due to the presence of the long-chain tridecafluorohexyl group, which imparts distinct chemical properties such as increased hydrophobicity, stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable compounds .

Eigenschaften

CAS-Nummer

141822-33-5

Molekularformel

C14H10F13N

Molekulargewicht

439.21 g/mol

IUPAC-Name

N,N-dimethyl-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline

InChI

InChI=1S/C14H10F13N/c1-28(2)8-5-3-7(4-6-8)9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h3-6H,1-2H3

InChI-Schlüssel

NFDMREXGTSXTER-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.